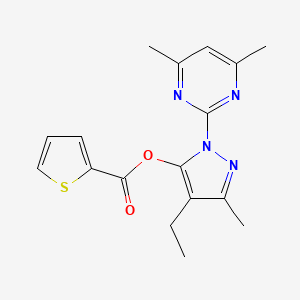1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl thiophene-2-carboxylate
CAS No.:
Cat. No.: VC16381254
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H18N4O2S |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | [2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C17H18N4O2S/c1-5-13-12(4)20-21(17-18-10(2)9-11(3)19-17)15(13)23-16(22)14-7-6-8-24-14/h6-9H,5H2,1-4H3 |
| Standard InChI Key | HUQABMVRALOJKN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C3=CC=CS3 |
Introduction
Structural Nomenclature and Molecular Architecture
The systematic name 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl thiophene-2-carboxylate delineates its three-core heterocyclic framework:
-
Pyrimidine ring: Substituted at the 2-position with a pyrazole group and bearing methyl groups at C4 and C6.
-
Pyrazole ring: Functionalized at N1 with the pyrimidine group, with ethyl (C4) and methyl (C3) substituents.
-
Thiophene carboxylate: Esterified at the pyrazole’s C5 position via a carboxylate linkage.
This arrangement suggests significant steric and electronic interactions between the aromatic systems. The pyrimidine’s electron-deficient nature may engage in hydrogen bonding or π-π stacking, while the thiophene’s sulfur atom introduces potential for redox activity .
Synthetic Methodologies and Reaction Pathways
Pyrazole Core Functionalization
The pyrazole ring serves as the central scaffold. Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4) is a key precursor in analogous syntheses. As demonstrated in , alkylation or arylation at the pyrazole’s N1 position is achievable under strongly basic conditions. For example, reactions with sodium hydride in DMF at elevated temperatures (180°C) facilitate substitution with chloropyridines or sulfonyl groups .
Hypothesized Synthesis Route:
-
N1 Pyrimidine Attachment: Reacting ethyl 3-methyl-1H-pyrazole-4-carboxylate with 2-chloro-4,6-dimethylpyrimidine under basic conditions (e.g., K₂CO₃/DMF, 100°C) to yield the N1-pyrimidinyl intermediate.
-
Esterification at C5: Coupling the pyrazole’s C5 hydroxyl with thiophene-2-carbonyl chloride via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification.
Reaction Optimization Challenges
-
Regioselectivity: Competing substitution at pyrazole’s N1 vs. N2 positions necessitates careful control of stoichiometry and base strength .
-
Thermal Stability: Prolonged heating (>150°C) risks decarboxylation of the ethyl ester group, as observed in related pyrazole derivatives .
Physicochemical Properties and Computational Predictions
Using data from structurally related compounds (e.g., ethyl 3-methyl-1H-pyrazole-4-carboxylate) , the following properties are extrapolated:
Key Observations:
-
The thiophene carboxylate enhances hydrophobicity compared to simpler pyrazole esters (Log P ~1.0 for ethyl 3-methylpyrazole-4-carboxylate) .
-
Intramolecular hydrogen bonds between the pyrimidine’s amino groups and ester carbonyls may stabilize the crystal lattice, as seen in .
Future Research Directions
-
Synthetic Scale-Up: Optimize microwave-assisted synthesis to reduce reaction times and improve yields.
-
Crystallographic Studies: Resolve X-ray structures to confirm intramolecular hydrogen bonding patterns .
-
In Vivo Toxicity Screening: Evaluate acute toxicity in rodent models to prioritize lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume